2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the carbamoyl group, and the construction of the pyrimidine ring. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is of interest for its potential therapeutic applications, including as an anticancer agent or a neuroprotective agent.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets within cells. This can include binding to enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and have been studied for their potential as CDK2 inhibitors.
Triazole-pyrimidine hybrids: These compounds also contain a pyrimidine ring and have shown neuroprotective and anti-inflammatory properties.
Indole derivatives: While structurally different, indole derivatives have been studied for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21F3N6O4 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H21F3N6O4/c22-21(23,24)11-2-1-3-12(8-11)26-18(33)13-9-14(31)27-17-15(13)19(34)29-20(28-17)30-6-4-10(5-7-30)16(25)32/h1-3,8,10,13H,4-7,9H2,(H2,25,32)(H,26,33)(H2,27,28,29,31,34) |
InChI Key |
WCTSWVUYNQJHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.